1-methylimidazole;phosphoric acid
Overview
Description
1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH₃C₃H₃N₂. It is a colorless liquid used as a specialty solvent, a base, and a precursor to some ionic liquids . Phosphoric acid, with the formula H₃PO₄, is a mineral acid commonly used in fertilizers, detergents, and food additives . The combination of 1-methylimidazole and phosphoric acid is significant in various chemical processes and applications.
Preparation Methods
1-Methylimidazole is prepared mainly by two industrial routes:
Acid-catalyzed methylation of imidazole by methanol: This method involves the reaction of imidazole with methanol in the presence of an acid catalyst.
Radziszewski reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
On a laboratory scale, 1-methylimidazole can be synthesized by methylation of imidazole at the pyridine-like nitrogen followed by deprotonation .
Chemical Reactions Analysis
1-Methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: It can be reduced under specific conditions to form different imidazole compounds.
Substitution: It undergoes substitution reactions with various reagents, forming different substituted imidazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents . Major products formed from these reactions include substituted imidazoles and imidazole derivatives .
Scientific Research Applications
1-Methylimidazole and phosphoric acid have numerous scientific research applications:
Mechanism of Action
1-Methylimidazole exerts its effects by interacting with various molecular targets and pathways. It acts as a base and a nucleophile, participating in various chemical reactions. It can bind to metal ions and form coordination compounds, which are used in various catalytic processes . Phosphoric acid acts as a proton donor in various chemical reactions, facilitating the formation of different compounds .
Comparison with Similar Compounds
1-Methylimidazole is similar to other imidazole derivatives, such as:
Imidazole: The parent compound, which is less basic and has a higher melting point than 1-methylimidazole.
2-Methylimidazole: Another derivative with similar properties but different reactivity due to the position of the methyl group.
4-Methylimidazole: A derivative with different chemical properties and applications.
1-Methylimidazole is unique due to its lower melting point, making it a useful solvent, and its ability to mimic various biomolecules .
Properties
IUPAC Name |
1-methylimidazole;phosphoric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.H3O4P/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H3,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLRFPJNVQIFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.OP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736359 | |
Record name | Phosphoric acid--1-methyl-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421565-84-6 | |
Record name | Phosphoric acid--1-methyl-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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